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molecular formula C12H17N3O4 B8722523 N-sec-Butyl-3,4-dimethyl-2,6-dinitroaniline CAS No. 40318-45-4

N-sec-Butyl-3,4-dimethyl-2,6-dinitroaniline

Cat. No. B8722523
M. Wt: 267.28 g/mol
InChI Key: NKPDMJBXCFNGSC-UHFFFAOYSA-N
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Patent
US04165231

Procedure details

(-)-sec-Butylamine [prepared according to L. Verbit and P. J. Heffron, Journal of Organic Chemistry 32, 3199 (1967)] was reacted with 4-chloro-3,5-dinitro-o-xylene as by the general procedure of Example 5 to give a yellow-orange solid with melting point 37° C. to 38.5° C., [α]D25° =-51.38° (c 2.071, ethanol). Concentrations, abbreviated c herein, are measured in grams per 100 ml. of solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-3,5-dinitro-o-xylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:5])([CH2:3][CH3:4])[CH3:2].Cl[C:7]1[C:8]([N+:18]([O-:20])=[O:19])=[C:9]([CH3:17])[C:10]([CH3:16])=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14]>C(O)C>[CH:1]([NH:5][C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][C:10]([CH3:16])=[C:9]([CH3:17])[C:8]=1[N+:18]([O-:20])=[O:19])([CH2:3][CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)N
Name
4-chloro-3,5-dinitro-o-xylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=CC1[N+](=O)[O-])C)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrations

Outcomes

Product
Name
Type
Smiles
C(C)(CC)NC1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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